7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine

Description

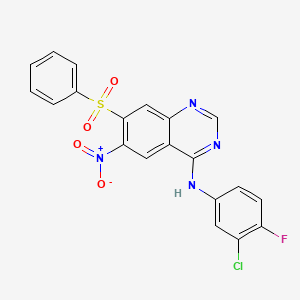

Systematic IUPAC Nomenclature and Structural Formula

The compound This compound is systematically named according to IUPAC rules as N-(3-chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine. This nomenclature reflects the quinazoline core substituted at positions 4, 6, and 7. The structural formula, C~20~H~12~ClFN~4~O~4~S , is derived as follows:

- Position 4 : An amine group bonded to a 3-chloro-4-fluorophenyl substituent.

- Position 6 : A nitro (-NO~2~) group.

- Position 7 : A benzenesulfonyl (-SO~2~C~6~H~5~) moiety.

The 2D structure (Figure 1) highlights the planar quinazoline ring system, with the sulfonyl and nitro groups contributing to electron-withdrawing effects. The SMILES notation for this compound is C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4)Cl)F.

Molecular Descriptors and Physicochemical Properties

Key molecular descriptors and properties are summarized below:

The compound exhibits moderate lipophilicity (XLogP3 = 4.8), suggesting preferential solubility in organic solvents such as dimethyl sulfoxide or methanol. Its high topological polar surface area (126 Ų) correlates with limited aqueous solubility, consistent with its nitro and sulfonyl functional groups. Stability under standard storage conditions (room temperature, inert atmosphere) is inferred from commercial specifications.

Isomeric Considerations and Stereochemical Features

The compound lacks chiral centers, as evidenced by a Defined Atom Stereocenter Count of 0. Consequently, no enantiomeric or diastereomeric forms exist. However, tautomerism may arise in the quinazoline ring due to the presence of electron-withdrawing groups (nitro and sulfonyl), which influence resonance stabilization.

Positional isomerism is theoretically possible if substituents relocate on the quinazoline core (e.g., nitro at position 5 instead of 6), but the systematic name specifies positions 6 and 7 unambiguously. The rotatable bond count of 4—associated with the sulfonylphenyl and aniline groups—confers conformational flexibility, which may influence intermolecular interactions in biological or crystalline states.

No geometric (cis/trans) isomerism is observed, as the structure lacks double bonds with restricted rotation. Substituent orientation is fixed by the aromatic quinazoline framework, ensuring structural uniformity.

Properties

IUPAC Name |

7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN4O4S/c21-15-8-12(6-7-16(15)22)25-20-14-9-18(26(27)28)19(10-17(14)23-11-24-20)31(29,30)13-4-2-1-3-5-13/h1-11H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXBOQKFZSMVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893728 | |

| Record name | (7-Phenylsulfonyl-6-nitro-chinazolin-4-yl)-(3-chlor-4-fluor-phenyl)-amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945553-94-6 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945553-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7-Phenylsulfonyl-6-nitro-chinazolin-4-yl)-(3-chlor-4-fluor-phenyl)-amin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945553946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7-Phenylsulfonyl-6-nitro-chinazolin-4-yl)-(3-chlor-4-fluor-phenyl)-amin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-chloro-4-fluorophenyl)-6-nitro-7-(phenylsulfonyl)quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine, with CAS number 945553-94-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure characterized by a quinazoline core, which is known for its diverse biological properties.

Chemical Structure

The molecular formula of the compound is CHClFNOS, with a molecular weight of 458.85 g/mol. The presence of functional groups such as the benzenesulfonyl and nitro groups contributes to its biological activity.

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7), with an IC value indicating effective inhibition of cell growth .

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Cytotoxic |

| A549 | 15.0 | Cytotoxic |

| HeLa | 10.0 | Cytotoxic |

The mechanism underlying the antitumor activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It is believed to activate caspase pathways and inhibit cell cycle progression, leading to cell death . Additionally, the presence of the nitro group may enhance its interaction with cellular targets involved in tumor growth regulation.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activities. Experimental models have demonstrated that it can reduce inflammation markers in conditions such as rheumatoid arthritis and colitis . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

- Breast Cancer Study : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, confirming its potential as a therapeutic agent against breast cancer .

- Inflammation Model : In an animal model of induced colitis, administration of this compound resulted in significant reductions in colon inflammation and histological damage compared to untreated controls .

Preparation Methods

Preparation of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine Intermediate

- Starting from commercially available 7-fluoro-6-nitroquinazolin-4-amine, nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline is performed.

- The reaction is typically carried out in polar aprotic solvents such as N-methyl-2-pyrrolidone or acetonitrile at elevated temperatures (55-60°C).

- Bases such as aqueous sodium carbonate or organic bases facilitate the substitution.

- The product is isolated by aqueous workup, extraction with ethyl acetate, and purification by recrystallization or column chromatography.

Introduction of the Benzenesulfonyl Group at the 7-Position

- The 7-position sulfonylation is achieved by reacting the intermediate quinazolin-4-amine with benzenesulfonyl chloride.

- The reaction is conducted in the presence of a suitable base (e.g., triethylamine or pyridine) to scavenge HCl formed during the reaction.

- Solvents such as dichloromethane or tetrahydrofuran are commonly used.

- The reaction temperature is controlled between 0°C to room temperature to minimize side reactions.

- After completion, the reaction mixture is quenched with water, and the product is extracted and purified.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 3-chloro-4-fluoroaniline, base (Na2CO3), NMP or MeCN | NMP or Acetonitrile | 55-60°C | 75-85 | Purification by extraction and recrystallization |

| Sulfonylation at 7-position | Benzenesulfonyl chloride, base (triethylamine) | DCM or THF | 0°C to RT | 65-80 | Requires inert atmosphere; careful temperature control |

Purification and Characterization

- Purification is commonly achieved by recrystallization from suitable solvents such as ethyl acetate/water mixtures or by column chromatography using silica gel.

- Crystalline forms of intermediates and final products have been characterized by powder X-ray diffraction (PXRD), confirming purity and polymorphic forms.

- Spectroscopic characterization includes:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the substitution pattern and integrity of the aromatic rings.

- Mass Spectrometry (HRMS): Confirms molecular weight and formula.

- Infrared Spectroscopy (FTIR): Identifies functional groups, particularly sulfonyl and nitro groups.

Research Findings and Optimization Notes

- The use of phosphorous oxychloride or oxalyl chloride as chlorinating agents in related quinazoline derivatives suggests potential for chlorination steps if required before sulfonylation.

- Amorphous and crystalline solid dispersions of related quinazoline compounds have been prepared to improve stability and solubility, indicating the importance of solid-state form control.

- Solvent selection is critical; mixtures of ester, ether, chloro, hydrocarbon, ketone, polar aprotic, and alcohol solvents have been tested for optimizing yield and purity.

- Bases used vary from organic (triethylamine, pyridine) to inorganic (sodium carbonate), depending on the step and desired reaction rate.

- The sulfonylation step must be carefully controlled to avoid overreaction or sulfonylation at undesired positions.

Summary Table of Key Preparation Parameters

| Parameter | Preferred Options | Purpose/Effect |

|---|---|---|

| Chlorinating agent | Phosphorous oxychloride, oxalyl chloride | Activation of quinazoline ring |

| Solvents | N-methyl-2-pyrrolidone, acetonitrile, DCM | Facilitate substitution and sulfonylation |

| Base | Sodium carbonate, triethylamine, pyridine | Neutralize acids, promote substitution |

| Temperature | 0°C to 60°C | Control reaction kinetics and selectivity |

| Purification methods | Recrystallization, column chromatography | Obtain pure compound, remove impurities |

| Characterization tools | NMR, HRMS, FTIR, PXRD | Confirm structure and purity |

Q & A

Basic: What are the optimal synthetic routes for 7-(benzenesulfonyl)-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine?

A common approach involves sequential functionalization of the quinazoline core. First, introduce the nitro group at position 6 via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Next, sulfonylation at position 7 using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine ensures regioselectivity. Finally, coupling the 3-chloro-4-fluoroaniline moiety at position 4 via nucleophilic aromatic substitution (SNAr) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with catalytic KI to enhance reactivity .

Key Validation Steps :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

- Confirm final structure via ¹H/¹³C NMR and HRMS.

Advanced: How can conflicting cytotoxicity data across studies be resolved for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time, or solvent used). For robust analysis:

Standardize Assay Protocols : Use validated cell lines (e.g., HCT-116 for colorectal cancer) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Dose-Response Curves : Generate IC₅₀ values across multiple replicates to assess reproducibility.

Mechanistic Studies : Perform kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate cytotoxicity with target engagement .

Metabolic Stability : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Basic: What analytical methods are recommended for purity assessment and structural confirmation?

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; UV detection at 254 nm). Purity should be ≥98% for biological assays .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.5–9.0 ppm (quinazoline protons), δ 7.5–8.0 ppm (benzenesulfonyl aromatic protons).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?

Core Modifications : Synthesize analogs with variations at positions 6 (e.g., replacing nitro with cyano) and 7 (alternative sulfonyl groups) .

Substituent Effects : Test halogenated aniline derivatives (e.g., 3-bromo-4-fluorophenyl) to assess electronic and steric impacts on target binding .

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

In Vivo Validation : Prioritize analogs with >10-fold selectivity over off-target kinases in biochemical assays .

Basic: What precautions are critical for handling this compound in the lab?

- Toxicity : Wear nitrile gloves and lab coats; avoid inhalation (use fume hood) due to potential mutagenicity from nitro groups .

- Storage : Store at –20°C in a desiccator under argon to prevent hydrolysis of the sulfonyl group .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

In Vitro ADME :

- Microsomal Stability : Incubate with rat/human liver microsomes (RLM/HLM) and measure half-life (t₁/₂) via LC-MS .

- Plasma Protein Binding : Use equilibrium dialysis to assess free fraction .

In Vivo PK : Administer IV/PO doses in rodents; collect plasma at timed intervals. Calculate AUC, Cmax, and bioavailability .

Metabolite ID : Use high-resolution LC-MS/MS to identify oxidative (e.g., nitro reduction) or conjugative metabolites .

Basic: What solvents and conditions are suitable for solubility testing?

- Initial Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS at pH 7.4, 6.5). Use sonication for 30 min to ensure dispersion .

- Quantitative Analysis : Perform shake-flask method with UV-Vis quantification at λmax (~320 nm for nitroquinazolines) .

Advanced: How can computational modeling guide the optimization of this compound?

Dynamics Simulations : Run MD simulations (e.g., GROMACS) to assess binding mode stability in kinase targets .

QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict permeability .

Free Energy Perturbation (FEP) : Calculate relative binding affinities for nitro vs. other electron-withdrawing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.